REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.[H][H]>C(O)C.C(O)(=O)C.[Pd]>[CH3:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][C:4]=1[O:10][C:11]([F:12])([F:13])[F:14] |f:2.3|
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=C(C=O)C=C1)OC(F)(F)F
|
Name
|
ethanol acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered on a charcoal cartridge
|
Type
|
WASH
|
Details
|
washed with ethanol (525 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting clear solution was concentrated to ca. 420 mL
|
Type
|
ADDITION
|
Details
|
the residue diluted with ethyl acetate (1050 Lt)
|
Type
|
CUSTOM
|
Details
|
The phases were allowed separating
|
Type
|
WASH
|
Details
|
the organic one washed with water (2×525 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)O)OC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |